molecular formula C15H12F3N3O2 B590287 Hydroxy Varenicline N-Trifluoroacetate CAS No. 357426-10-9

Hydroxy Varenicline N-Trifluoroacetate

Cat. No.: B590287
CAS No.: 357426-10-9
M. Wt: 323.275
InChI Key: UPELGARMUSJCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Varenicline, a related compound, has been approved by the FDA as an aid to smoking cessation . It has been suggested that patients can begin varenicline tablets dosing and then quit smoking between days 8 and 35 of treatment . This could potentially be a future direction for Hydroxy Varenicline N-Trifluoroacetate, but more research is needed.

Chemical Reactions Analysis

Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELGARMUSJCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857858
Record name 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357426-10-9
Record name 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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